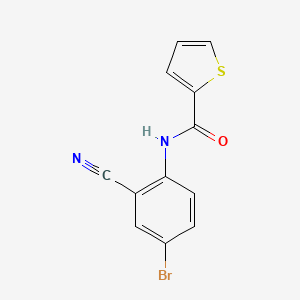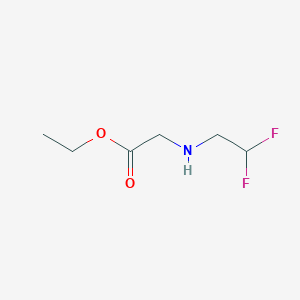
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone core with a thioxo group and a 2,6-dimethylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of 2,6-dimethylphenyl isocyanide with ethyl acetoacetate in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the thioxo group to a thiol
Substitution: Electrophilic aromatic substitution on the phenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Thiol derivatives
Substitution: Halogenated phenyl derivatives
科学研究应用
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用机制
The mechanism of action of 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl substituent may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(2,6-Dimethylphenyl)-1-ethyl-2-oxotetrahydropyrimidin-4(1H)-one: Similar structure but with an oxo group instead of a thioxo group
3-(2,6-Dimethylphenyl)-1-methyl-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group
Uniqueness
3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo group and the 2,6-dimethylphenyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
196794-62-4 |
|---|---|
分子式 |
C14H18N2OS |
分子量 |
262.37 g/mol |
IUPAC 名称 |
3-(2,6-dimethylphenyl)-1-ethyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2OS/c1-4-15-9-8-12(17)16(14(15)18)13-10(2)6-5-7-11(13)3/h5-7H,4,8-9H2,1-3H3 |
InChI 键 |
DJKJOWGWLIGXLU-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(=O)N(C1=S)C2=C(C=CC=C2C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Ethenylpiperidin-4-yl)propyl]-6-methoxyquinoline](/img/structure/B8635513.png)
![1-[2-Methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine](/img/structure/B8635516.png)

![6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8635527.png)


![5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8635541.png)



![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)


